
Opioid receptor modulator 1
Eigenschaften
CAS-Nummer |
77514-44-4 |
---|---|
Molekularformel |
C₁₈H₂₃NO₂ |
Molekulargewicht |
285.38 |
InChI |
InChI=1S/C18H23NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)20)9-13-5-6-14(21-2)10-15(13)18/h5-6,10,12,16H,3-4,7-9,11H2,1-2H3 |
InChI-Schlüssel |
ZKDUZIKRJNNQCN-UHFFFAOYSA-N |
SMILES |
CC12CCN(C(C1=O)CC3=C2C=C(C=C3)OC)CC4CC4 |
Herkunft des Produkts |
United States |
Beschreibung
Systematic IUPAC Nomenclature and Molecular Formula
Opioid receptor modulator 1 is chemically identified as 10-(cyclopropylmethyl)-4-methoxy-1-methyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one . Its molecular formula is C₁₈H₂₃NO₂ , with a molecular weight of 285.38 g/mol . This compound belongs to the benzomorphan class, characterized by a tricyclic scaffold composed of a central nitrogen atom bridging two cyclohexene rings and a cyclohexane moiety.
Key structural features :
- A cyclopropylmethyl group at the 10-position of the nitrogen atom.
- A methoxy group at the 4-position of the central aromatic ring.
- A methyl group at the 1-position of the nitrogen atom.
- A ketone group at position 13 of the tricyclic system.
Crystal Structure Analysis and Conformational Dynamics
No direct crystallographic data for this compound is available in the provided sources. However, structural insights can be inferred from its benzomorphan scaffold and comparative studies of related compounds. Benzomorphans typically exhibit a rigid tricyclic framework with conformational flexibility in the cyclohexane ring and substituent positions.
Inferred conformational dynamics :
- The cyclopropylmethyl group likely induces steric constraints, stabilizing specific receptor-binding conformations.
- The methoxy group at position 4 may participate in hydrogen bonding or hydrophobic interactions with opioid receptor pockets.
- The methyl group at position 1 contributes to steric bulk, potentially modulating receptor selectivity.
Comparative Structural Features Within Benzomorphan Analog Class
This compound shares core structural motifs with other benzomorphans but differs in key substituents. Below is a comparative analysis with representative analogs:
Feature | This compound | Pentazocine | Dezocine | Phenazocine |
---|---|---|---|---|
N-substituent | Cyclopropylmethyl | Cyclopropylmethyl | Dimethyl | Methyl |
4-OH/OMe group | Methoxy | Methoxy | Methoxy | Hydroxyl |
Receptor Selectivity | μ-Opioid receptor modulator | Kappa/Delta agonist | Mu/Kappa agonist | Mu agonist |
Functional Role | Modulation of opioid signaling | Analgesia | Analgesia | Analgesia |
Key distinctions :
- N-substituent : The cyclopropylmethyl group in this compound contrasts with the dimethyl or methyl groups in dezocine and phenazocine, respectively. This substitution may enhance lipophilicity and receptor affinity.
- 4-OMe group : The methoxy group at position 4 is conserved across benzomorphans, suggesting a critical role in receptor binding. In phenazocine, this group is hydroxyl, which may alter hydrogen-bonding profiles.
- Receptor modulation : Unlike traditional benzomorphan agonists (e.g., pentazocine), this compound acts as a modulator rather than a direct agonist, reflecting its unique pharmacological profile.
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
While specific spectroscopic data for this compound is not provided in the sources, its structural features allow for predictive analysis:
1.4.1 NMR Spectroscopy
- ¹H NMR :
- Cyclopropylmethyl group : Signals from cyclopropane protons (δ 0.5–1.5 ppm).
- Methoxy group : Singlet at δ 3.8–4.0 ppm.
- Aromatic protons : Split signals from the tricyclic system (δ 6.5–7.5 ppm).
- ¹³C NMR :
- Ketone carbonyl : Peak at δ 200–210 ppm.
- Methoxy carbon : δ 55–60 ppm.
1.4.2 IR Spectroscopy
- Ketone group : Strong absorption at 1700–1750 cm⁻¹ .
- Methoxy group : C–O stretching at 2800–3000 cm⁻¹ .
1.4.3 Mass Spectrometry
- Molecular ion : m/z 285.38 ([M]⁺).
- Fragment ions : Loss of cyclopropane (–C₃H₅) or methoxy (–OCH₃) groups.
Vorbereitungsmethoden
Hybrid Peptide-Opioid Ligand Synthesis
The core structure of this compound is derived from a hybrid approach combining opioid receptor-binding motifs with neurokinin-1 (NK1) receptor-antagonistic peptide fragments. The synthesis involves coupling penta- or hexapeptide sequences from spantide II or substance P (SP) to opioid ligands such as DAMGO or deltorphin-2. Critical steps include:
-
Solid-phase peptide synthesis (SPPS) for generating spantide II fragments (e.g., Arg-Pro-Lys-Pro-Gln-Gln).
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Micheal addition to conjugate peptide fragments to opioid ligands via cysteine residues.
-
RP-HPLC purification using a C18 column (Waters Breeze system) with a gradient of 0.1% TFA in acetonitrile/water.
A representative synthesis yielded hybrid 3 (Opioid/NK1 antagonist) with 89% purity, confirmed by ESI-MS ([M+H]⁺ = 1,532.6 Da).
Table 1: Key Synthetic Intermediates and Analytical Data
Compound | Peptide Fragment | Opioid Ligand | Purity (%) | Mass (Da) |
---|---|---|---|---|
Hybrid 1 | Spantide II (1–6) | DAMGO | 85 | 1,489.4 |
Hybrid 3 | SP (5–10) | Deltorphin-2 | 89 | 1,532.6 |
Hybrid 5 | Spantide II (1–5) | U-69593 | 78 | 1,402.3 |
Pharmaceutical Formulation Strategies
Direct Compression Tablet Manufacturing
The patented formulation (US11311516B2) employs direct compression to produce abuse-deterrent tablets containing 20–200 mg of the active ingredient. The process involves:
-
Excipient Screening :
-
Process Flow :
Table 2: Composition of 100-mg Tablet
Component | Function | % w/w |
---|---|---|
API | Active ingredient | 25.0 |
Silicified MCC | Binder | 62.5 |
Colloidal SiO₂ | Glidant | 4.0 |
Crospovidone | Disintegrant | 5.0 |
Mannitol | Diluent | 30.0 |
Mg stearate | Lubricant | 3.5 |
Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS)
Structural confirmation of the modulator was achieved using a Bruker FTICR Apex-Qe Ultra 7 T mass spectrometer in positive ion mode. Calibration with Tunemix™ ensured accuracy within 2 ppm. Key spectral features:
Dissolution Testing
Per USP Apparatus II (paddle method), 100-mg tablets showed ≥85% API release within 30 min in 0.1N HCl (37°C, 50 rpm). Ground tablets exhibited faster release (T₉₀% = 12 min vs. 28 min for intact tablets), confirming abuse deterrence.
Table 3: Dissolution Profile Comparison
Condition | T₅₀% (min) | T₉₀% (min) |
---|---|---|
Whole tablet, 25°C | 18 | 28 |
Ground tablet, 25°C | 8 | 12 |
Whole tablet, 95°C | 15 | 22 |
Biological Activity Profiling
In Vitro Receptor Binding Assays
Hybrid compounds were evaluated using tritiated ligands in competitive binding assays:
-
μ-Opioid Receptor (MOR) : IC₅₀ = 3.2 nM ([³H]DAMGO displacement).
Functional antagonism at NK1 was confirmed via SP-induced calcium flux inhibition (IC₅₀ = 22 nM).
Electrophysiological Validation
Whole-cell patch clamp on rat dorsal root ganglion (DRG) neurons demonstrated:
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58% inhibition of voltage-gated Ca²⁺ currents (IC₅₀ = 110 nM).
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Reversal by 10 μM naloxone, confirming opioid receptor mediation.
Stability and Quality Control
Accelerated Stability Studies
Tablets stored at 40°C/75% RH for 6 months showed:
-
≤2% degradation products by HPLC.
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Disintegration time stability (28 ± 3 min).
Analyse Chemischer Reaktionen
Types of Reactions
Opioid receptor modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
The potential applications of Opioid Receptor Modulator 1 span several domains:
- Pain Management:
- Addiction Treatment:
- Neuropsychiatric Disorders:
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various contexts:
- Chronic Pain Models: In rodent models of neuropathic pain, administration of Modulator 1 resulted in significant reductions in pain behavior compared to control groups receiving traditional opioids. This suggests a potential for lower doses or alternative dosing strategies that minimize side effects .
- Addiction Studies: A study involving conditional knockout mice demonstrated that selective deletion of MOR in specific neuronal populations resulted in altered responses to addictive substances. This highlights the importance of targeted modulation using compounds like Modulator 1 to influence addiction pathways without broad systemic effects .
- Neurotransmission Regulation: Research has shown that activation of opioid receptors can modulate neurotransmitter release across various systems. Case studies utilizing Modulator 1 have reported changes in neurotransmitter dynamics that correlate with improved behavioral outcomes in anxiety and stress models .
Wirkmechanismus
Opioid receptor modulator 1 exerts its effects by binding to the mu-opioid receptor, which triggers a cascade of intracellular signaling events. This binding stabilizes the receptor in a specific conformation, enhancing its interaction with G proteins and other intracellular effectors. The modulation of receptor activity can result in analgesic effects without the typical side effects associated with opioid use .
Vergleich Mit ähnlichen Verbindungen
Positive Allosteric Modulators (PAMs)
- BMS-986122 : Similar to ORM-1, this MOR PAM enhances Met-Enkephalin activity in vitro and in vivo. However, BMS-986122 shows a stronger bias toward G protein signaling over β-arrestin, correlating with a lower risk of respiratory depression . Both compounds lack intrinsic agonist activity, distinguishing them from orthosteric opioids .
Negative and Silent Allosteric Modulators (NAMs/SAMs)
Non-Allosteric Modulators
- Conolidine: Unlike ORM-1, conolidine targets ACKR3, an atypical opioid receptor that scavenges endogenous opioids. By blocking ACKR3, conolidine increases enkephalin availability for MOR, offering analgesia without direct receptor activation .
- Naloxone-cooperative modulator: This novel compound enhances naloxone's ability to reverse opioid overdose, suggesting a dual mechanism involving MOR modulation .
Traditional Opioids and Limitations
Biologische Aktivität
Opioid receptor modulator 1 (ORM-1) is a compound that has garnered significant attention in the field of pharmacology due to its potential therapeutic applications, particularly in pain management and opioid addiction. This article explores the biological activity of ORM-1, focusing on its mechanisms of action, receptor interactions, and clinical implications based on diverse research findings.
Overview of Opioid Receptors
Opioid receptors, primarily the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR), are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous opioids and exogenous opioid drugs. These receptors are involved in various physiological processes, including pain modulation, reward, and addiction pathways.
ORM-1 acts primarily as a modulator of opioid receptors, influencing their signaling pathways. The biological activity of ORM-1 can be categorized into several key mechanisms:
- G-Protein Coupling : ORM-1 interacts with G proteins, particularly the Gα_i family, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This action is crucial for mediating analgesic effects and reducing tolerance associated with chronic opioid use .
- Allosteric Modulation : ORM-1 exhibits allosteric properties, enhancing the receptor's response to endogenous ligands without directly activating the receptor itself. This mechanism allows for a more nuanced modulation of receptor activity, potentially reducing side effects associated with traditional opioid agonists .
- Receptor Desensitization and Internalization : ORM-1 may influence the phosphorylation state of opioid receptors, leading to desensitization or internalization. This process is critical in understanding how prolonged exposure to opioids can lead to tolerance and dependence .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of ORM-1 in various models:
Case Study 1: Pain Management
A study conducted on rodent models demonstrated that ORM-1 significantly reduced pain responses without inducing typical side effects associated with conventional opioids. The study highlighted that ORM-1's ability to modulate MOR signaling led to effective analgesia while minimizing respiratory depression—a common risk with traditional opioids .
Case Study 2: Addiction Potential
Research assessing the impact of ORM-1 on addiction pathways found that it could reduce the rewarding effects typically associated with opioid use. This was evidenced by decreased self-administration behaviors in animal models previously exposed to morphine . The findings suggest that ORM-1 may serve as a therapeutic agent in managing opioid addiction.
Comparative Analysis of Opioid Receptor Modulators
The following table summarizes key characteristics of ORM-1 compared to other known opioid receptor modulators:
Compound | Receptor Target | Mechanism | Efficacy | Side Effects |
---|---|---|---|---|
ORM-1 | MOR | Allosteric Modulation | High | Low |
Morphine | MOR | Agonist | Very High | High (e.g., respiratory depression) |
Buprenorphine | MOR/KOR | Partial Agonist | Moderate | Moderate |
Naloxone | MOR/KOR/DOR | Antagonist | N/A | N/A |
Q & A
Basic: How to design a robust binding assay to evaluate the affinity of Opioid Receptor Modulator 1 for μ-opioid receptors?
Methodological Answer:
To assess binding affinity, use radioligand displacement assays with tritiated ligands (e.g., [³H]DAMGO for μ-opioid receptors). Key steps:
- Population (P): Use membrane preparations from transfected cell lines (e.g., HEK293) expressing human μ-opioid receptors .
- Intervention (I): Titrate this compound across a concentration gradient (e.g., 0.1 nM–10 μM).
- Comparison (C): Include a positive control (e.g., naloxone) and vehicle control.
- Outcome (O): Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism). Validate results with saturation binding to confirm receptor density (Bmax) and ligand specificity .
Advanced: What advanced structural techniques can resolve dynamic conformational changes induced by this compound in μ-opioid receptors?
Methodological Answer:
Employ Nuclear Magnetic Resonance (NMR) spectroscopy or cryo-electron microscopy (cryo-EM) to study allosteric modulation:
- NMR: Use isotope-labeled receptors (¹³C/¹⁵N) to monitor chemical shift perturbations in the presence of the modulator. Focus on transmembrane helices (e.g., TM3 and TM6) critical for receptor activation .
- Cryo-EM: Capture high-resolution structures of receptor-modulator complexes in lipid nanodiscs to identify binding pockets and conformational equilibria .
- Data Validation: Compare structural data with functional assays (e.g., cAMP inhibition) to correlate dynamics with pharmacological outcomes .
Basic: How to control for genetic variability in opioid receptor genes when testing this compound in preclinical models?
Methodological Answer:
- Population Stratification: Genotype animal models (e.g., mice) or cell lines for common non-synonymous SNPs in opioid receptor genes (e.g., hMOR SNPs linked to altered ligand binding ).
- Inclusion/Exclusion Criteria: Exclude subjects with homozygous variants in critical receptor domains (e.g., exon 1 of OPRM1).
- Data Normalization: Use baseline receptor expression levels (qPCR or Western blot) as covariates in statistical models .
Advanced: How to resolve discrepancies between in vitro binding data and in vivo efficacy studies for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Use high-resolution mass spectrometry (HRMS) to quantify plasma and tissue concentrations of the modulator and its metabolites. Compare exposure levels with in vitro EC₅₀ values .
- Receptor Occupancy Studies: Perform PET imaging with selective radiotracers (e.g., [¹¹C]carfentanil) to correlate target engagement with behavioral outcomes .
- Mechanistic Modeling: Develop pharmacokinetic/pharmacodynamic (PK/PD) models integrating blood-brain barrier permeability and metabolite activity data .
Basic: What frameworks ensure research questions on this compound meet academic rigor and feasibility?
Methodological Answer:
Apply the PICO(T) and FINER frameworks:
- PICO(T): Define Population (e.g., neuronal cell lines), Intervention (modulator dosage), Comparison (wild-type vs. SNP carriers), Outcome (receptor internalization), and Timeframe (acute vs. chronic exposure) .
- FINER Criteria: Ensure questions are Feasible (e.g., accessible cell models), Interesting (novel mechanistic insights), Novel (unexplored SNP-modulator interactions), Ethical (IRB-approved protocols), and Relevant (pain research applications) .
Advanced: How to analyze the impact of this compound on receptor signaling bias (G-protein vs. β-arrestin pathways)?
Methodological Answer:
- Pathway-Specific Assays:
- G-protein Signaling: Measure cAMP inhibition using BRET-based sensors (e.g., GloSensor).
- β-Arrestin Recruitment: Use bioluminescence resonance energy transfer (BRET) with tagged β-arrestin and receptor constructs.
- Bias Factor Calculation: Normalize data to a reference agonist (e.g., DAMGO) and compute ΔΔlog(τ/KA) values to quantify signaling bias .
Basic: What are best practices for documenting experimental protocols to ensure reproducibility of studies on this compound?
Methodological Answer:
- Detailed Methods Section: Include batch numbers of reagents, cell line authentication (STR profiling), and equipment calibration records .
- Supporting Information: Deposit raw data (e.g., dose-response curves, NMR spectra) in public repositories (e.g., Zenodo) with unique DOIs .
- Pre-registration: Submit study protocols to platforms like Open Science Framework (OSF) before data collection .
Advanced: How to investigate the role of membrane lipid composition in modulating the efficacy of this compound?
Methodological Answer:
- Lipid Reconstitution: Incorporate μ-opioid receptors into synthetic liposomes with defined lipid ratios (e.g., cholesterol:phosphatidylcholine).
- Surface Plasmon Resonance (SPR): Measure modulator binding kinetics in lipid bilayers mimicking neuronal vs. non-neuronal membranes .
- Functional Assays: Compare G-protein activation in lipid-varied systems using [³⁵S]GTPγS binding assays .
Basic: How to address ethical considerations in animal studies testing this compound for neuropathic pain?
Methodological Answer:
- Institutional Approval: Submit protocols to the IACUC with justification for species, sample size, and pain-inducing methods (e.g., chronic constriction injury) .
- Humane Endpoints: Define withdrawal criteria (e.g., >20% weight loss) and use non-invasive analgesia (e.g., buprenorphine) where possible .
- Data Transparency: Report attrition rates and adverse events in publications .
Advanced: What systems biology approaches can predict off-target effects of this compound?
Methodological Answer:
- Chemoproteomics: Use affinity-based probes (ABPs) to capture modulator-interacting proteins in native lysates. Identify hits via LC-MS/MS .
- Network Pharmacology: Construct protein-protein interaction networks (e.g., STRING DB) to map modulator targets beyond opioid receptors .
- In Silico Screening: Perform molecular docking against off-target databases (e.g., ChEMBL) to prioritize in vitro validation .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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